4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)butanamide
Description
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)butanamide is a naphthalimide-derived compound featuring a 1,3-dioxobenzo[de]isoquinoline core linked to a butanamide chain substituted with a 2-methoxyphenyl group. This structure combines π-conjugated aromatic systems with polar amide and ether functionalities, enabling diverse biological interactions.
Properties
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(2-methoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-29-19-12-3-2-11-18(19)24-20(26)13-6-14-25-22(27)16-9-4-7-15-8-5-10-17(21(15)16)23(25)28/h2-5,7-12H,6,13-14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWDUHGIXMLHQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)butanamide typically involves multi-step organic reactions. One common approach is the condensation of benzo[de]isoquinoline-1,3-dione with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic positions using reagents like halides or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their modifications, and biological activities:
Key Findings:
Piperazinecarbothioamide derivatives (e.g., ) exhibit superior cholinesterase inhibition due to dual pharmacophoric interactions, unlike the simpler butanamide chain in the target compound.
HDAC Inhibition vs. Antifungal Activity :
- The 2-hydroxyethyl analog in shows potent HDAC inhibition (linked to HIV latency reversal), whereas aryl-substituted amides (e.g., ) prioritize plant growth regulation and antifungal action, suggesting divergent structure-activity relationships.
Chain Length and Functional Groups: Extending the chain to hexanamide (as in ) increases molecular weight and thermal stability but may reduce bioavailability. Hydroxyl or sulfamoyl groups (e.g., ) enhance binding affinity through hydrogen bonding or electrostatic interactions, critical for subnanomolar agonist activity.
Comparative Binding Affinities :
- Compound 4 in demonstrates a higher binding affinity (−8.53 kcal/mol) than its shorter-chain analog (−7.94 kcal/mol), highlighting the importance of sulfamoyl group positioning.
Biological Activity
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)butanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C38H30N4O6
- Molecular Weight : 638.668 g/mol
- CAS Number : 41980048
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. Research indicates that it may exhibit:
- Antitumor Activity : The compound has shown promise in inhibiting tumor growth by interacting with DNA and disrupting cellular processes essential for cancer cell proliferation. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting a potential role as an anticancer agent .
- Antimicrobial Properties : Preliminary investigations indicate that the compound may possess antimicrobial activity, which could be beneficial in treating infections caused by resistant strains of bacteria .
- Analgesic Effects : Similar compounds within its class have been reported to exhibit analgesic properties, potentially through inhibition of cyclooxygenase (COX) enzymes involved in pain pathways .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Inhibits tumor cell proliferation | , |
| Antimicrobial | Effective against certain bacterial strains | |
| Analgesic | Potential pain relief through COX inhibition |
Case Studies
-
Antitumor Efficacy :
A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. The findings suggest that this compound could be further developed as a chemotherapeutic agent . -
Antimicrobial Testing :
In vitro tests demonstrated that the compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests a potential application in treating bacterial infections, especially those resistant to conventional therapies . -
Analgesic Properties :
In animal models, the compound displayed significant analgesic effects in pain models induced by acetic acid and formalin. The results indicated that it might act centrally and peripherally to alleviate pain, similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
